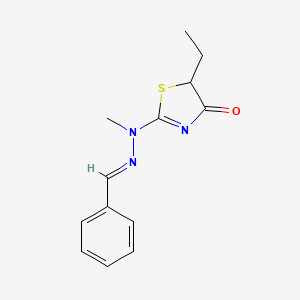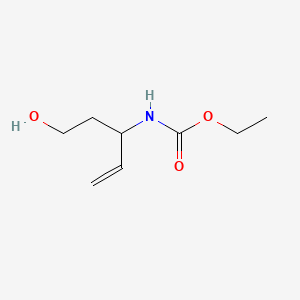
Stannous octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . This compound forms colorless (white) crystals and is insoluble in water . It is widely used in various industries, including pharmaceuticals and cosmetics, as a thickener, film-forming polymer, and release agent .
Vorbereitungsmethoden
Stannous octadecanoate can be synthesized through several methods. One common method involves the reaction of stannous oxide with isooctanoic acid in a reaction kettle. The mixture is stirred and subjected to a vacuum pump, followed by a dehydration reaction at a temperature of 115-130°C until no fraction generation occurs. The reaction is then continued for 2-3 hours, cooled, and filtered to obtain the final product . This method is advantageous due to its simplicity, high purity, and low energy consumption .
Analyse Chemischer Reaktionen
Stannous octadecanoate undergoes various chemical reactions, including:
Oxidation: It is prone to oxidation, forming tin(IV) compounds.
Substitution: It reacts with sodium hydroxide or hydrochloric acid to form tin(II) chloride or tin(II) chloride hydroxide.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Stannous octadecanoate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of polymeric materials, such as polyurethanes.
Biology: It is utilized in the preparation of biosensors and other bioanalytical applications.
Medicine: It is employed in the formulation of pharmaceuticals, particularly as a stabilizer and thickener.
Industry: It is used in the production of plastics, rubber, and other materials as a catalyst and stabilizer.
Wirkmechanismus
The mechanism of action of stannous octadecanoate involves its ability to act as a catalyst in various chemical reactions. The stannous ion (Sn²⁺) plays a crucial role in these processes by facilitating the formation and breaking of chemical bonds. In polymerization reactions, for example, this compound helps in the ring-opening polymerization of monomers, leading to the formation of polymers with desired properties .
Vergleich Mit ähnlichen Verbindungen
Stannous octadecanoate can be compared with other similar compounds, such as:
Stannous octoate: Another tin(II) compound used as a catalyst in polyurethane production.
Tin(II) chloride: A commonly used tin compound in various chemical reactions.
Tin(II) oxalate: Used in similar applications as a catalyst and stabilizer.
This compound is unique due to its specific fatty acid derivative structure, which imparts distinct properties such as its insolubility in water and its effectiveness as a thickener and stabilizer in various formulations .
Eigenschaften
Molekularformel |
C36H70O4Sn |
|---|---|
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
di(octadecanoyloxy)tin |
InChI |
InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
CYCFYXLDTSNTGP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




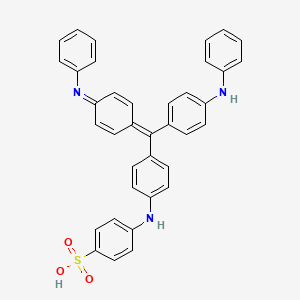

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
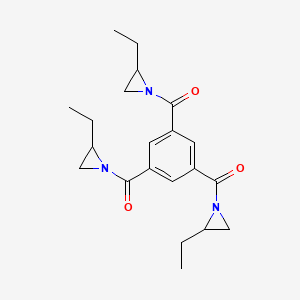
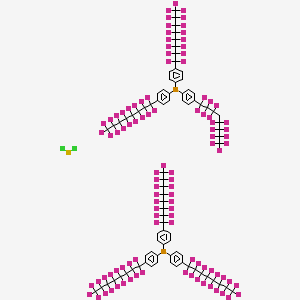
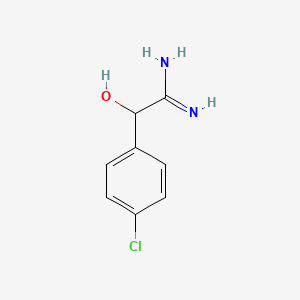
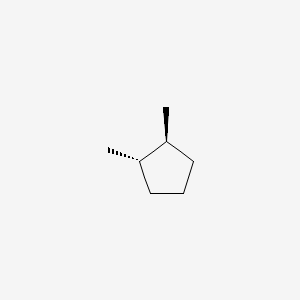
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
